3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide
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Overview
Description
3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which play a significant role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions. Additionally, it has also been found to exhibit potent antitumor activity against various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it an ideal candidate for the study of various inflammatory and pain-related conditions. Additionally, it has also been found to possess significant antitumor activity, making it a potential candidate for the study of various cancer cell lines. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for the study of 3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide. One of the most significant areas of future research is the development of more potent and selective COX-2 inhibitors. Additionally, further research is required to determine the potential applications of this compound in the treatment of various inflammatory and pain-related conditions. Finally, more extensive studies are required to determine the potential toxicity of this compound and its suitability for clinical use.
Synthesis Methods
The synthesis of 3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide involves the reaction of 3-chlorobenzoyl chloride with N-(pyrrolidin-1-yl) ethyl glycine in the presence of triethylamine. The yield of this reaction is approximately 70%.
Scientific Research Applications
3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, it has also been found to possess significant anti-inflammatory and analgesic properties.
properties
IUPAC Name |
3-chloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-5-3-4-10(8-11)13(18)15-9-12(17)16-6-1-2-7-16/h3-5,8H,1-2,6-7,9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBUFLCXHJCLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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